molecular formula C20H23NO4 B268432 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Número de catálogo B268432
Peso molecular: 341.4 g/mol
Clave InChI: VKWGVRCJXALJSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK, which is involved in B-cell receptor signaling.

Mecanismo De Acción

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the activity of the protein kinase BTK, which is involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide leads to decreased B-cell proliferation and survival, ultimately leading to the death of cancer cells or the suppression of autoimmune responses.
Biochemical and Physiological Effects:
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, leading to decreased tumor growth and increased survival rates in animal models. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in autoimmune responses. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has a favorable safety profile, with no significant toxicities observed in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide also has a favorable safety profile, allowing for high doses to be administered in animal studies. However, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations, including its limited solubility in water, which can make dosing and administration challenging.

Direcciones Futuras

There are several future directions for research on 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, including clinical trials in humans for cancer and autoimmune diseases. Further studies are needed to determine the optimal dosing and administration of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, as well as its potential for combination therapy with other anti-cancer or immunosuppressive agents. Additionally, the mechanism of action of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide on B-cell receptor signaling and other pathways needs to be further elucidated to fully understand its therapeutic potential.

Métodos De Síntesis

The synthesis of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting with the reaction of 3-(tetrahydro-2-furanylmethoxy)aniline with ethyl 4-bromobenzoate to form the intermediate compound. This intermediate is then reacted with N,N-diisopropylethylamine and 4-(dimethylamino)pyridine to form the final product, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. The synthesis of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been optimized to produce high yields and purity.

Aplicaciones Científicas De Investigación

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has demonstrated potent anti-tumor activity in several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling.

Propiedades

Nombre del producto

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Fórmula molecular

C20H23NO4

Peso molecular

341.4 g/mol

Nombre IUPAC

4-ethoxy-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C20H23NO4/c1-2-23-17-10-8-15(9-11-17)20(22)21-16-5-3-6-18(13-16)25-14-19-7-4-12-24-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,21,22)

Clave InChI

VKWGVRCJXALJSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

SMILES canónico

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.